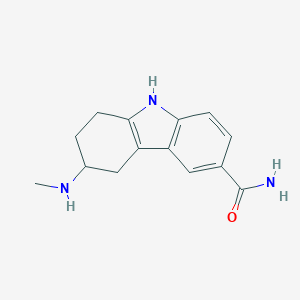

6-(甲基氨基)-6,7,8,9-四氢-5H-咔唑-3-甲酰胺

描述

6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide (MTCCA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MTCCA is a carbazole derivative that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively.

科学研究应用

抗肿瘤应用:

- 替莫唑胺是一种著名的抗肿瘤药物,已通过涉及与 6-(甲基氨基)-6,7,8,9-四氢-5H-咔唑-3-甲酰胺相关的中间体的途径合成 (Wang 等人,1997)。

- 一系列四氢咔唑衍生物对白血病和实体瘤表现出有效的体外和体内抗肿瘤活性 (Jasztold-Howorko 等人,1994)。

合成和化学性质:

- 已经探索了各种合成途径和相关化合物的反应性,展示了四氢咔唑结构在药物化学中的多功能性 (Itaya 和 Ogawa,1985)。

抗菌活性:

- 6-(甲基氨基)-6,7,8,9-四氢-5H-咔唑-3-甲酰胺的一些衍生物显示出有希望的抗菌和抗真菌活性,表明它们在开发新的抗菌剂中具有潜力 (Mohamed 等人,2016)。

分子对接和药物设计:

- 已经进行分子对接研究以了解这些化合物与生物靶标的相互作用,有助于设计更有效的药物 (Mohamed 等人,2016)。

癌症治疗的潜力:

- 已经研究了各种衍生物在癌症治疗中的潜力,其中一些对肿瘤细胞生长表现出显着的抑制作用 (Wang 等人,1997)。

作用机制

Target of Action

Frovatriptan Racemate, also known as “1H-Carbazole-6-carboxamide, 2,3,4,9-tetrahydro-3-(methylamino)-” or “6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide”, primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and are predominantly found in cranial blood vessels and certain areas of the brain .

Mode of Action

Frovatriptan acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, Frovatriptan induces vasoconstriction, specifically in the arteries and veins that supply blood to the head . This interaction and the resulting vasoconstriction are believed to be the primary mode of action for Frovatriptan .

Biochemical Pathways

The biochemical pathway primarily affected by Frovatriptan involves the serotonin (5-HT) neurotransmitter system . By acting as an agonist at the 5-HT1B and 5-HT1D receptors, Frovatriptan influences the serotonin signaling pathway, leading to vasoconstriction . This vasoconstriction can help alleviate the symptoms of migraines, which are thought to be caused, in part, by the dilation of blood vessels in the brain .

Pharmacokinetics

Frovatriptan has an oral bioavailability of approximately 22% to 30% . The time to peak concentration is typically 2 to 3 hours, but approximately 60% to 70% of the maximum plasma concentration is achieved within 1 hour of dosing . Frovatriptan has a relatively long terminal elimination half-life of approximately 26 hours , which is independent of age, gender, and renal function . It is primarily metabolized by the CYP1A2 isoenzyme of cytochrome P-450 and is cleared by the kidney and liver .

Result of Action

The primary result of Frovatriptan’s action is the relief of migraine symptoms . By causing vasoconstriction in the cranial arteries, Frovatriptan can help to alleviate the pain associated with migraines, which is thought to be caused by the dilation of these blood vessels .

Action Environment

The action of Frovatriptan can be influenced by various environmental factors. Additionally, the pharmacokinetics of Frovatriptan were found to be only slightly changed in subjects with renal impairment or mild-to-moderate hepatic impairment . .

属性

IUPAC Name |

6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSQPHWEGNHMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861423 | |

| Record name | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |

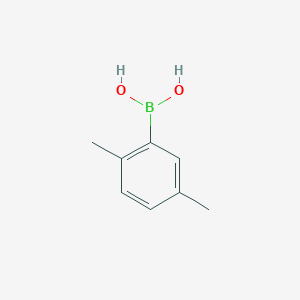

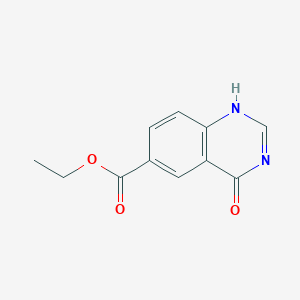

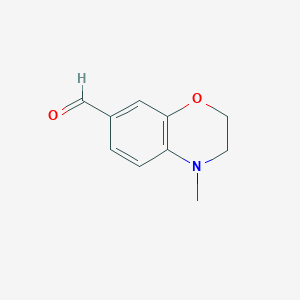

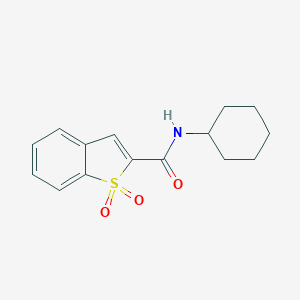

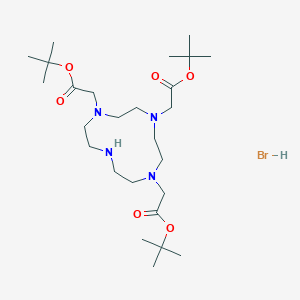

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)

![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)